Cas no 1346602-19-4 (8-Dechloro-7-chloro Loratadine)

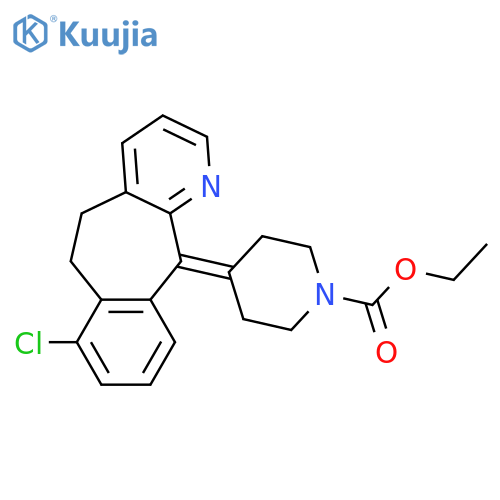

1346602-19-4 structure

商品名:8-Dechloro-7-chloro Loratadine

CAS番号:1346602-19-4

MF:C22H23ClN2O2

メガワット:382.883224725723

CID:4555329

8-Dechloro-7-chloro Loratadine 化学的及び物理的性質

名前と識別子

-

- 8-Dechloro-7-chloro Loratadine

-

- インチ: 1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-15(11-14-25)20-18-6-3-7-19(23)17(18)9-8-16-5-4-12-24-21(16)20/h3-7,12H,2,8-11,13-14H2,1H3

- InChIKey: LMPBOVWBDYPSQM-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC2=C1CCC1=CC=CN=C1/C/2=C1\CCN(C(=O)OCC)CC\1

計算された属性

- せいみつぶんしりょう: 382.1448057 g/mol

- どういたいしつりょう: 382.1448057 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 27

- 回転可能化学結合数: 2

- 複雑さ: 569

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 382.9

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 42.4

8-Dechloro-7-chloro Loratadine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D226325-50mg |

8-Dechloro-7-chloro Loratadine |

1346602-19-4 | 50mg |

$ 1918.00 | 2023-04-17 | ||

| TRC | D226325-5mg |

8-Dechloro-7-chloro Loratadine |

1346602-19-4 | 5mg |

$ 253.00 | 2023-04-17 |

8-Dechloro-7-chloro Loratadine 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

1346602-19-4 (8-Dechloro-7-chloro Loratadine) 関連製品

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量